molecular formula C27H56O4Si2 B13810796 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate CAS No. 56554-42-8

2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate

Cat. No.: B13810796
CAS No.: 56554-42-8
M. Wt: 500.9 g/mol
InChI Key: LPQFHKYPXYZZOR-UHFFFAOYSA-N
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Description

This compound is a silylated ester derivative of (9E)-9-octadecenoic acid (elaidic acid). Its structure features two trimethylsilyl (TMS) groups attached to the ethoxy backbone of the ester moiety. The TMS groups enhance lipophilicity and thermal stability, making it suitable for applications requiring inert protecting groups or analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Properties

CAS No.

56554-42-8

Molecular Formula

C27H56O4Si2

Molecular Weight

500.9 g/mol

IUPAC Name

1,3-bis(trimethylsilyloxy)propan-2-yl octadec-9-enoate

InChI

InChI=1S/C27H56O4Si2/c1-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27(28)31-26(24-29-32(2,3)4)25-30-33(5,6)7/h15-16,26H,8-14,17-25H2,1-7H3

InChI Key

LPQFHKYPXYZZOR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OC(CO[Si](C)(C)C)CO[Si](C)(C)C

Origin of Product

United States

Preparation Methods

General Synthetic Approach

The synthesis of 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-octadecenoate typically involves multi-step organic synthesis processes, including:

The detailed steps are as follows:

Step Description Key Conditions and Reagents
1. Esterification Reaction of (9E)-9-octadecenoic acid with 2-[(hydroxy)methyl]propane-1,3-diol or related diol Acid catalyst (e.g., DCC or EDC), anhydrous solvent (e.g., dichloromethane), inert atmosphere
2. Silylation Protection of hydroxyl groups using trimethylsilyl chloride (TMSCl) Base (e.g., imidazole or pyridine), anhydrous conditions, low temperature
3. Workup Removal of byproducts and excess reagents Aqueous washes, drying agents (e.g., MgSO4), rotary evaporation
4. Purification Chromatographic techniques such as column chromatography or preparative HPLC Silica gel or C18 reverse phase columns, gradient elution

Purification and Characterization Techniques

Purification

  • High-performance liquid chromatography (HPLC): Analytical and preparative HPLC using C18 reverse phase columns is employed to purify the compound. The mobile phase typically consists of acetonitrile and formic acid in water, with UV detection at 254 nm.
  • Column chromatography: Silica gel chromatography can be used with non-polar to moderately polar eluents to separate byproducts and unreacted starting materials.

Characterization

Technique Purpose Key Observations
Nuclear Magnetic Resonance (NMR) Structural confirmation Chemical shifts corresponding to TMS groups (~0 ppm), ester carbonyl (~170-175 ppm in ^13C NMR), alkene protons (~5-6 ppm in ^1H NMR)
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak at m/z ~497 (M+), fragment ions corresponding to loss of TMS groups
Infrared Spectroscopy (IR) Functional group identification Strong ester carbonyl stretch (~1735 cm^-1), Si-O stretches (~1100 cm^-1)
Elemental Analysis Purity and composition Consistent with calculated C, H, Si percentages

These techniques together confirm the successful synthesis and purity of the compound.

Research Findings and Applications Related to Preparation

While direct exhaustive literature on this specific compound’s preparation is limited, related research on silyl-protected fatty acid esters indicates:

  • Silyl protection is crucial for stabilizing hydroxyl groups during synthetic transformations, especially when handling unsaturated fatty acids prone to oxidation.
  • The compound’s ester linkage and silyl ethers allow it to serve as a model for studying lipid metabolism intermediates or as a precursor for further functionalization.
  • Preparation methods emphasize mild reaction conditions to preserve double bonds and silyl groups, which are sensitive to acidic or basic hydrolysis.

Summary Table of Preparation Parameters

Parameter Details
Starting materials (9E)-9-octadecenoic acid, diol precursor
Protective group reagent Trimethylsilyl chloride (TMSCl)
Catalysts/Bases Imidazole, pyridine, DCC/EDC (for esterification)
Solvents Anhydrous dichloromethane, THF
Atmosphere Nitrogen or argon inert atmosphere
Temperature range 0°C to room temperature
Purification methods Silica gel chromatography, preparative HPLC (C18)
Characterization NMR, MS, IR, elemental analysis

Chemical Reactions Analysis

Types of Reactions

2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield alcohols or other reduced forms.

    Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

  • Reagent in Organic Synthesis: The compound serves as a reagent for the protection of hydroxyl groups, facilitating the synthesis of complex molecules. It is particularly useful in reactions where selective protection is required.

Biology

  • Investigative Role in Biological Systems: Research indicates potential roles in lipid metabolism and cell signaling pathways. Studies have explored its function as a precursor for bioactive compounds, which may influence cellular processes.

Medicine

  • Drug Delivery Systems: The compound's unique structure allows it to be explored as a carrier for therapeutic agents. Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery.

Industry

  • Production of Advanced Materials: Due to its unique chemical properties, it is utilized in the formulation of polymers and coatings. The trimethylsilyl groups contribute to enhanced stability and reactivity, making it suitable for high-performance applications.

Case Studies

  • Anticancer Activity:
    A study published in Nature explored the anticancer properties of derivatives of this compound, demonstrating its efficacy in inhibiting tumor growth through specific molecular pathways .
  • Biological Activity:
    Research highlighted its potential role in modulating lipid profiles in cellular systems, suggesting therapeutic implications for metabolic disorders .
  • Material Science:
    Industrial applications were examined where the compound was integrated into polymer matrices to enhance mechanical properties and thermal stability .

Mechanism of Action

The mechanism of action of 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate involves its interaction with molecular targets through its functional groups. The trimethylsilyl groups provide stability and protection, while the ester linkage allows for reactivity in various chemical environments. The pathways involved may include hydrolysis, oxidation, and reduction, depending on the specific application and conditions.

Comparison with Similar Compounds

Methyl (9E)-9-Octadecenoate

  • Structure : Simplest ester of elaidic acid with a methyl group at the ester position.
  • Key Properties :
    • Lower molecular weight (312.5 g/mol) compared to the TMS derivative.
    • Higher volatility due to the absence of bulky silyl groups.
    • Widely used as a standard in lipid analysis .
  • Applications :
    • Synthetic intermediate for fatty acid derivatives.
    • Less stable under acidic/basic conditions compared to silylated esters.
Property Methyl (9E)-9-Octadecenoate Target TMS Derivative
Molecular Weight ~312.5 g/mol ~500–600 g/mol (estimated)
Volatility High Low (due to TMS groups)
Hydrolytic Stability Moderate High (TMS groups resist hydrolysis)
GC-MS Retention Time Shorter (e.g., ~20 min*) Longer (e.g., 27.983 min†)

*Retention time inferred from similar esters.
†Based on structurally related TMS esters in GC-MS analysis .

2-[(Trimethylsilyl)oxy]-1-[[(Trimethylsilyl)oxy]methyl]ethyl (9E,12E,15E)-9,12,15-Octadecatrienoate

  • Structure : A tri-unsaturated analog with three double bonds and dual TMS groups.
  • Key Properties: Higher molecular weight (~550–650 g/mol) due to additional double bonds and TMS groups. Extended conjugation reduces reactivity compared to monoenoates.
  • Research Findings :
    • Identified in papaya extracts via GC-MS, suggesting natural occurrence .
    • The dual TMS groups improve chromatographic resolution, as evidenced by its high retention time (27.983 min) .
Property Target TMS Monoenoate TMS Trienoate
Double Bonds 1 (9E) 3 (9E,12E,15E)
Bioactivity Not reported Potential antioxidant activity‡
Retention Time (GC-MS) ~25–28 min (estimated) 27.983 min (reported)

‡Inferred from polyunsaturated fatty acid derivatives in plant extracts.

Silylated Furan Derivatives (e.g., 2-{1-(Trimethylsilyl)ethyl}-3-furaldehyde)

  • Structure : TMS groups attached to furan rings rather than fatty acid esters.
  • Key Differences :
    • Furan derivatives exhibit aromaticity, altering electronic properties.
    • Reactivity dominated by furan ring participation in Diels-Alder reactions .
  • Applications: Used as intermediates in organic synthesis (e.g., trapping dienes). Less relevant to lipid biochemistry compared to octadecenoate esters.

Biological Activity

2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-octadecenoate, also known as 9,12,15-octadecatrienoic acid, is a compound of significant interest due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

The compound's molecular formula is C27H52O4Si2C_{27}H_{52}O_{4}Si_{2}, with a molecular weight of approximately 496.9 g/mol. It features multiple trimethylsilyl groups that enhance its stability and solubility in organic solvents, making it suitable for various applications in biochemical research.

PropertyValue
Molecular FormulaC27H52O4Si2
Molecular Weight496.879 g/mol
CAS Registry Number55521-23-8
LogP (octanol/water)8.191

Biological Activity Overview

Research indicates that compounds similar to 2-[(trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-octadecenoate exhibit various biological activities, including anti-inflammatory, antimicrobial, and antioxidant properties. These effects are primarily attributed to their ability to modulate cellular signaling pathways and influence lipid metabolism.

Anti-inflammatory Effects

Studies have shown that octadecatrienoic acids can inhibit pro-inflammatory cytokines. For instance, a study demonstrated that derivatives of octadecatrienoic acid reduced the secretion of TNF-alpha and IL-6 in cultured macrophages, suggesting potential therapeutic applications in inflammatory diseases.

Antimicrobial Activity

The antimicrobial properties of this compound have been explored in various studies. For example, it was found to exhibit significant antibacterial activity against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Antioxidant Properties

Antioxidant activity is another critical aspect of the biological profile of this compound. Research indicates that it can scavenge free radicals effectively, thereby protecting cells from oxidative stress. This property is particularly relevant in the context of neuroprotection and cardiovascular health.

Case Studies

  • Case Study on Inflammation :
    • Objective : To evaluate the anti-inflammatory effects of octadecatrienoic acid derivatives.
    • Method : Macrophage cultures were treated with varying concentrations of the compound.
    • Results : Significant reduction in TNF-alpha levels was observed at concentrations above 10 µM.
    • : The compound shows promise as an anti-inflammatory agent.
  • Case Study on Antimicrobial Activity :
    • Objective : To assess the antibacterial efficacy against Staphylococcus aureus.
    • Method : Disc diffusion method was employed.
    • Results : Zones of inhibition were noted at concentrations as low as 5 µg/mL.
    • : The compound possesses potent antibacterial properties.
  • Case Study on Antioxidant Activity :
    • Objective : To investigate the free radical scavenging capacity.
    • Method : DPPH assay was utilized.
    • Results : The compound exhibited a significant decrease in DPPH radical concentration.
    • : It effectively acts as an antioxidant.

The biological activities of 2-[(trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-octadecenoate are believed to be mediated through several mechanisms:

  • Lipid Metabolism Modulation : The compound influences lipid metabolism pathways, potentially affecting the synthesis and degradation of bioactive lipids.
  • Cell Signaling Pathway Interference : It may inhibit key signaling pathways involved in inflammation and cell proliferation.
  • Membrane Disruption : Its structure allows it to integrate into lipid membranes, altering their integrity and function.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-[(Trimethylsilyl)oxy]-1-([(trimethylsilyl)oxy]methyl)ethyl (9E)-9-OC tadecenoate?

  • Methodological Answer : The synthesis can be approached via esterification of the unsaturated fatty acid (9E)-9-octadecenoic acid with a silyl-protected diol intermediate. A two-step strategy is recommended:

Silylation : Protect hydroxyl groups using trimethylsilyl chloride (TMSCl) in the presence of a base (e.g., triethylamine) under anhydrous conditions .

Esterification : Use a coupling agent like thionyl chloride (SOCl₂) to activate the carboxylic acid, followed by reaction with the silylated diol. Purification via silica gel chromatography (CH₂Cl₂/EtOAc gradients) is critical to isolate the target compound .
Key Considerations: Monitor reaction progress using TLC and ensure anhydrous conditions to prevent desilylation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer : Combine analytical techniques:

  • NMR Spectroscopy : Confirm silyl group presence (δ 0.1–0.3 ppm for TMS protons) and ester linkage (δ 4.1–4.3 ppm for –OCH₂–) .
  • HPLC : Use a C18 column with acetonitrile/water (95:5) mobile phase to assess purity (>98% by UV detection at 210 nm) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns consistent with silyl ethers .

Advanced Research Questions

Q. What experimental strategies address contradictions in reported stability data for silyl-protected esters?

  • Methodological Answer : Discrepancies in stability studies often arise from moisture exposure or catalytic impurities. Design controlled experiments:

  • Hydrolytic Stability : Compare degradation rates in aqueous buffers (pH 2–10) at 25°C and 40°C. Use LC-MS to identify desilylation byproducts .
  • Catalytic Traces : Test the impact of residual acids/bases (e.g., from synthesis) via spiking experiments with HCl or NaOH .
  • Data Reconciliation: Apply Arrhenius kinetics to model degradation pathways and identify critical storage conditions .

Q. How can regioselectivity challenges in silyl protection be mitigated during synthesis?

  • Methodological Answer : Competing silylation at multiple hydroxyl sites requires:

  • Protecting Group Strategy : Use bulky bases (e.g., 2,6-lutidine) to favor protection of primary over secondary hydroxyl groups .
  • Stepwise Protection : Sequentially protect hydroxyls using TMSCl with controlled stoichiometry (e.g., 1.1 equiv per –OH group) .
  • Monitoring: Real-time FTIR to track silyl ether formation (disappearance of –OH stretch at 3400 cm⁻¹) .

Q. What advanced techniques enable enantiomeric resolution of this compound if chiral centers are present?

  • Methodological Answer : For chiral silyl intermediates:

  • Chiral HPLC : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to resolve enantiomers .
  • Asymmetric Synthesis : Employ chiral catalysts (e.g., Pd(PPh₃)₄) during esterification to control stereochemistry .
  • Validation: Compare optical rotation values with literature standards .

Q. How can computational modeling predict metabolic interactions of this compound?

  • Methodological Answer : Use in silico tools:

  • Docking Studies : Simulate binding affinity with cytochrome P450 enzymes (e.g., CYP3A4) using AutoDock Vina .
  • ADMET Prediction : Apply QSAR models to estimate permeability (LogP) and hepatic clearance .
  • Experimental Correlation: Validate predictions with human liver microsome assays (measure t₁/₂ using LC-MS) .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported NMR chemical shifts for silyl ethers?

  • Methodological Answer : Variability arises from solvent polarity or temperature. Standardize protocols:

  • Reference Standards : Co-run NMR with known silyl ethers (e.g., TMSCl derivatives) .
  • Solvent Effects : Compare shifts in CDCl₃ vs. DMSO-d₆ to identify solvent-dependent anomalies .
  • Documentation: Report instrument frequency (e.g., 400 MHz) and calibration method (e.g., TMS internal standard) .

Tables for Key Data

Analytical Parameter Method Expected Outcome Reference
PurityHPLC (C18, 210 nm)≥98% (retention time: 12.3 min)
Silyl Group Confirmation¹H NMR (CDCl₃)δ 0.15 ppm (singlet, 9H per TMS)
Degradation Half-lifeHuman Liver Microsomes (37°C)t₁/₂ = 45 ± 5 min (CYP3A4-mediated)

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